Diazodinitrophenol

Description

Historical Trajectory of Diazodinitrophenol Discovery and Early Chemical Applications

The history of this compound dates back to 1858 when it was first synthesized by the German chemist Peter Griess. wikipedia.orgsciencemadness.orgscitoys.com This discovery was a pivotal moment, as DDNP was among the very first diazo compounds to be prepared. wikipedia.orgscitoys.com Griess's work on DDNP and related substances laid the foundation for his extensive and classical research on diazo compounds, a class of organic molecules characterized by the presence of a diazo group (-N=N-). sciencemadness.org

Initially, this compound and other diazo compounds were primarily explored for their utility as starting materials in the synthesis of dyes. wikipedia.orgsciencemadness.orgscitoys.com The diazo reaction discovered by Griess proved to be a versatile tool for creating a wide array of colored compounds, contributing significantly to the burgeoning synthetic dye industry of the time. sciencemadness.orgscitoys.com

While Griess noted the explosive nature of this compound upon heating as early as 1859, its potential as an explosive was not practically investigated until much later. wikipedia.org It was in 1892 that German chemists Wilhelm Will and Friedrich Lenze, working at the Militär-Versuchsamt (military research office) in Spandau, Germany, began to secretly research azides and other compounds, including this compound, as potential initiators for explosives. wikipedia.orgtaylorandfrancis.com This marked a shift in the research focus from DDNP's role in dye chemistry to its energetic properties.

Evolution of Research Perspectives on this compound as a Functional Chemical Entity

The initial perception of this compound as primarily a dye intermediate evolved significantly with the recognition of its explosive properties. The research by Will and Lenze in the late 19th century highlighted its potential as a detonating compound. sciencemadness.orgtaylorandfrancis.com This led to investigations into its use in percussion caps (B75204) and detonators, as evidenced by patents issued in various countries. sciencemadness.org

Research in the early 20th century focused on understanding the properties that made DDNP effective as an initiating explosive. Studies compared its sensitivity to impact and friction with other common initiators like mercury fulminate (B1208216) and lead azide (B81097). It was found to be less sensitive to impact than mercury fulminate and almost as powerful as lead azide, while its sensitivity to friction was considerably lower than both. wikipedia.orgtaylorandfrancis.com This relative insensitivity to friction made it a potentially safer alternative in certain applications.

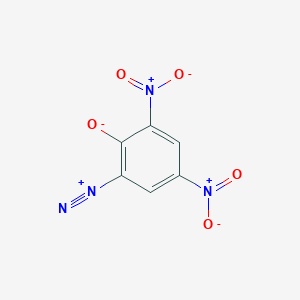

The chemical structure of DDNP, specifically the combination of the diazo group and the nitro groups, was identified as the source of its explosive properties. The diazo group is known to be a good leaving group, and the nitro groups are strong electron-withdrawing groups, contributing to the molecule's high energy density and reactivity. ontosight.ai

Further research explored methods for its synthesis and purification, aiming to obtain it in forms suitable for explosive applications. Early methods involved the reaction of picramic acid with nitrous acid. sciencemadness.org Later work focused on producing free-flowing crystalline forms of DDNP, which were advantageous for use in blasting detonators and ammunition priming compositions. google.com

The perspective on DDNP continued to evolve with the growing awareness of the environmental impact of heavy metals used in traditional primers, such as lead compounds. This spurred research into "green" or "non-toxic" priming compositions, where DDNP emerged as a potential lead-free alternative to substances like lead styphnate. wikipedia.orgtaylorandfrancis.commdpi.com

Scope and Significance of Contemporary Academic Research on this compound

Contemporary academic research on this compound continues to build upon the understanding of its properties and explores new facets of its chemistry and potential applications. While its use as a primary explosive remains a significant area of interest, particularly as a lead-free option, research has also delved into theoretical studies and modifications of the DDNP structure.

Density Functional Theory (DFT) has been employed to study DDNP and its isomers, investigating their electronic structure, stability, and energetic properties. nih.govresearchgate.net These theoretical studies aim to understand the factors influencing the sensitivity and performance of DDNP and to design new energetic materials with tailored characteristics. For instance, research has explored the effect of various substituent groups on the properties of DDNP derivatives, assessing their potential as propellants. nih.gov

Studies also focus on the synthesis and characterization of DDNP in different forms, such as spherical particles, to optimize its properties for specific applications. researchgate.net Research investigates the thermal stability and decomposition pathways of DDNP and related diazo compounds to assess their explosive hazard and safety during handling and storage. nih.govacs.org

Furthermore, the synthesis of DDNP involves precursor chemicals like picramic acid, and research is conducted on the efficient and environmentally sound production of these precursors and the treatment of wastewater generated during DDNP manufacture. researchgate.netaoav.org.uk

The significance of contemporary research lies in the effort to develop more environmentally friendly and safer energetic materials. DDNP, as a well-established heavy metal-free primary explosive, serves as a benchmark and a starting point for the design and evaluation of new energetic compounds. Research into its fundamental chemical properties and the exploration of its derivatives contribute to the broader field of energetic materials science, with potential applications ranging from propellants to less toxic initiating systems. mdpi.comnih.gov

Research findings often involve detailed analysis of properties such as sensitivity to impact and friction, thermal decomposition temperatures, detonation velocity, and detonation pressure. These data are crucial for evaluating the performance and safety of DDNP and its related compounds.

Here is a table summarizing some key properties of DDNP based on the search results:

| Property | Value / Description | Source(s) |

| Chemical Formula | C6H2N4O5 | wikipedia.orgtaylorandfrancis.com |

| Molar Mass | 210.105 g/mol | wikipedia.org |

| Appearance | Yellow crystals (pure), Dark yellow to dark brown (impure) | wikipedia.orgsciencemadness.org |

| Solubility in Water | Insoluble / Slightly soluble | wikipedia.orgsciencemadness.org |

| Solubility in Solvents | Soluble in acetic acid, acetone, concentrated HCl | wikipedia.orgsciencemadness.org |

| Explosion Temperature | 356°F (180°C) | taylorandfrancis.com |

| Sensitivity to Impact | Less sensitive than mercury fulminate | wikipedia.orgtaylorandfrancis.com |

| Sensitivity to Friction | Much less sensitive than mercury fulminate, approx. lead azide | wikipedia.orgtaylorandfrancis.com |

| Power | More powerful than mercury fulminate, almost as powerful as lead azide | wikipedia.orgtaylorandfrancis.com |

| Decomposition Temperature (DSC onset) | 161.2-188.5 °C (spherical DDNP) | researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

2-diazonio-4,6-dinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4O5/c7-8-4-1-3(9(12)13)2-5(6(4)11)10(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKSYUOJRHDWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4O5 | |

| Record name | DIAZODINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diazodinitrophenol appears as a yellow crystalline solid that darkens on exposure to sunlight. Must be shipped wet with at least 40% water or water and denatured alcohol mixture. May explode due to shock, heat, flame, or friction if dry. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Yellow solid; Darkened on exposure to sunlight; [CAMEO] | |

| Record name | DIAZODINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazodinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4682-03-5; 87-31-0, 4682-03-5 | |

| Record name | DIAZODINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4682-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAZODINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV76O0RICT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Elucidation of Diazodinitrophenol and Its Analogs

Conventional and Modified Synthetic Methodologies for Diazodinitrophenol

The conventional synthesis of DDNP typically follows a two-step process, beginning with the formation of picramic acid, followed by its diazotization. evitachem.com

Precursor Synthesis and Intermediate Formation: Picramic Acid Nitration

Picramic acid, also known as 2-amino-4,6-dinitrophenol, serves as the key precursor for DDNP synthesis. It is commonly synthesized by the reduction of picric acid (2,4,6-trinitrophenol). One method involves the reduction of picric acid using sodium sulfide (B99878). Picric acid is first neutralized with sodium carbonate to obtain sodium picrate, which is then reduced to sodium picramate. Acidification of sodium picramate with a mineral acid, such as sulfuric acid, yields picramic acid. 50sea.comscribd.comat.ua

Another route for picramic acid synthesis involves the nitration of 2-amino-2-nitrophenol with a nitrating mixture, which has been reported to yield picramic acid with a yield of 40%. sciencemadness.org Additionally, picramic acid can be obtained by neutralizing an alcoholic solution of picric acid with aqueous ammonia, followed by treatment with hydrogen sulfide or sodium sulfide. The resulting sodium salt of picramic acid is then converted to the free acid by adding a mineral acid. 50sea.comsciencemadness.org

Diazotization Process and Reaction Conditions

The core step in DDNP synthesis is the diazotization of picramic acid. This process involves the reaction of picramic acid with a nitrite (B80452) salt, typically sodium nitrite, in an acidic solution. The reaction is generally carried out at controlled low temperatures, often between 0°C and 10°C, to manage the reaction rate and improve product purity. evitachem.comsciencemadness.org Hydrochloric acid is commonly used to provide the acidic medium for the diazotization reaction. evitachem.comgoogle.comprepchem.com

The diazotization reaction involves the conversion of the amino group (-NH₂) in picramic acid to a diazo group (-N=N-). The reaction can be represented as the reaction between picramic acid and nitrous acid (generated in situ from sodium nitrite and acid) to produce this compound. evitachem.comscribd.com

Key reaction conditions that are critical for optimizing the yield and purity of DDNP include temperature control, reaction time, and the concentration of reactants. evitachem.com

Optimization of Yield and Purity in this compound Synthesis

Optimizing the synthesis of DDNP focuses on maximizing the yield of the desired product while minimizing impurities. Parameters such as the concentration of reactants, the rate of addition of the nitrite solution, and the reaction temperature play crucial roles. Maintaining a controlled temperature, typically in the range of 0-10°C, is essential to prevent decomposition and side reactions. evitachem.com

Modified methods have been developed to enhance yield and purity. For instance, one modified method using 4-methylphenol as a crystal control ingredient has been reported to increase the yield of spherical DDNP by 5-10% compared to traditional methods. researchgate.netnih.gov The use of specific crystal growth control ingredients during precipitation can lead to improved crystal morphology and higher purity. google.comsciencemadness.org

Interactive Data Table: Conventional Diazotization Conditions

| Parameter | Typical Range | Criticality |

| Temperature | 0°C to 10°C | High |

| Acid (e.g., HCl) | Sufficient for acidic pH | High |

| Nitrite Salt (NaNO₂) | Stoichiometric or slight excess | High |

| Reaction Time | Varies with conditions | Medium |

| Reactant Concentration | Varies with method | Medium |

Advanced Synthetic Approaches and Material Engineering

Beyond conventional synthesis, advanced approaches focus on controlling the physical characteristics of DDNP, such as particle morphology and bulk density, which are crucial for its performance in applications like detonators. 50sea.comsciencemadness.org

Development of Spherical this compound Formulations with Controlled Morphology and Bulk Density

Traditional methods of DDNP synthesis often result in needle-like crystals or irregular agglomerates, which can have poor flowability and low bulk density. sciencemadness.org The development of spherical DDNP formulations addresses these limitations, leading to improved handling and loading properties. researchgate.netnih.govsciencemadness.org

Spherical DDNP with controlled bulk density, typically ranging from 0.65 to 0.95 g/cm³, has been successfully prepared. researchgate.netnih.govsciencemadness.org This is often achieved through modified synthesis methods that incorporate crystal control ingredients. For example, using 4-methylphenol as an additive during the synthesis process has been shown to yield spherical DDNP with an average particle size of 350 µm and high purity (>98.52%). researchgate.netnih.gov The use of such additives influences crystal growth during precipitation, leading to the desired spherical morphology and controlled bulk density. evitachem.comsciencemadness.org

Crystal Growth Control and Additive Effects in this compound Synthesis

Controlling crystal growth during the synthesis of DDNP is essential for obtaining desirable crystal forms, such as spherical particles. Additives play a significant role in this process by influencing the nucleation and growth of crystals. google.comsciencemadness.org

Triphenylmethane dyes have been identified as useful crystal growth control ingredients, effective even in small proportions (e.g., 0.5% to 2.0% of the weight of picramate). google.com These additives are believed to adsorb onto the surface of forming crystals, thereby directing their growth and morphology. google.com The use of 4-methylphenol is another example of an additive that facilitates the formation of spherical DDNP crystals with improved bulk density and flowability. researchgate.netnih.govsciencemadness.org The concentration and type of additive, as well as the reaction conditions like temperature and stirring speed, can be adjusted to control the size and shape of the DDNP crystals. sciencemadness.orgsciencemadness.org

Interactive Data Table: Properties of Spherical vs. Traditional DDNP

| Property | Spherical DDNP | Traditional DDNP | Source |

| Bulk Density | 0.65-0.95 g/cm³ | Lower | researchgate.netnih.govsciencemadness.org |

| Flowability | Good | Poor | researchgate.netsciencemadness.org |

| Particle Size | ~350 µm (average) | Varies (needle-like) | researchgate.netnih.govsciencemadness.org |

| Purity | >98.52% (modified method) | Varies | researchgate.netnih.gov |

| Compression Resistance | >40 MPa | ~20 MPa | sciencemadness.org |

Exploration of One-Step Synthetic Routes to this compound Derivatives

While the conventional synthesis of DDNP involves a two-step process starting from picramic acid, research has explored alternative and potentially more direct routes, particularly for derivatives. One reported pathway for DDNP synthesis involves the oxidation of picramic acid with chromic acid (H₂CrO₄) . This method diverges from traditional diazotization by employing oxidative conditions to generate the diazo group . The proposed reaction involves partial decomposition of picramic acid .

More recent research in the field of energetic materials has investigated one-step synthesis methods for nitrogen-rich compounds, some of which could potentially be considered analogs or related structures to this compound derivatives, although they may not directly yield the core DDNP structure rsc.org. These studies often focus on transforming secondary explosives into primary explosives through reactions that introduce energetic functional groups, such as azido (B1232118) or diazo groups, in a single synthetic operation rsc.org. For instance, the synthesis of certain diazido-substituted imidazole (B134444) derivatives has been achieved in a single step from their nitro precursors rsc.org.

Reaction Mechanisms of this compound Formation

The primary method for DDNP synthesis involves the diazotization of picramic acid evitachem.comresearchgate.net. This reaction proceeds through the formation of a diazonium ion intermediate .

Mechanistic Insights into Diazonium Ion Formation

The formation of a diazonium ion typically involves the reaction of a primary aromatic amine with nitrous acid in the presence of a strong acid youtube.commasterorganicchemistry.com. In the case of DDNP synthesis, the primary amine is the amino group of picramic acid evitachem.comresearchgate.net.

The mechanism begins with the protonation of nitrite anion (NO₂⁻) under acidic conditions to form nitrous acid (HNO₂) youtube.commasterorganicchemistry.com. Further protonation of nitrous acid leads to the formation of a better leaving group, water, and the generation of the nitrosonium ion (NO⁺) youtube.commasterorganicchemistry.com. The nitrosonium ion is a strong electrophile and is attacked by the nitrogen of the aromatic amine (picramic acid) youtube.commasterorganicchemistry.com. This is followed by a series of proton transfers and the elimination of water, ultimately leading to the formation of the diazonium ion youtube.commasterorganicchemistry.com.

For the synthesis of DDNP, the picramic acid reacts with sodium nitrite in the presence of an acid, commonly hydrochloric acid, to generate nitrous acid in situ evitachem.comsciencemadness.org. The reaction sequence involves the formation of an unstable aryl nitrosamine (B1359907) intermediate, which then reacts further under acidic conditions to produce the this compound and water sciencemadness.org.

Decomposition Pathways during Synthetic Processes

This compound, like other diazo compounds, is known for its sensitivity and can undergo decomposition wikipedia.org. Decomposition pathways can occur during synthesis, particularly if conditions are not carefully controlled. The rapid decomposition of the diazo group leads to the release of nitrogen gas and the formation of highly reactive intermediates . These intermediates can further react, leading to explosive decomposition .

The thermal decomposition of DDNP has been studied, with exothermic reactions observed within specific temperature ranges researchgate.net. The presence of nitro and diazo groups makes DDNP prone to rapid decomposition under heat, necessitating careful handling and storage, often under water wikipedia.org.

Research into the decomposition mechanisms of energetic materials like DDNP is crucial for improving safety and performance evitachem.com. Advanced analytical techniques can provide insights into the reaction pathways and kinetics involved in decomposition evitachem.com.

Synthesis and Characterization of this compound Isomers and Derivatives

The synthesis and characterization of DDNP isomers and derivatives are areas of ongoing research, often driven by the search for new energetic materials with tailored properties researchgate.netresearchgate.netsemanticscholar.orgacs.orgresearchgate.net.

Regioselective Synthesis of Isomeric Diazodinitrophenols

This compound (2-diazo-4,6-dinitrophenol) is one specific isomer. Other isomers can exist depending on the positions of the diazo and nitro groups on the phenol (B47542) ring evitachem.comsemanticscholar.org. The regioselective synthesis of these isomers is important for studying their individual properties.

One notable isomer is 4-diazo-2,6-dinitrophenol, also referred to as iso-DDNP or para-DDNP evitachem.comresearchgate.netsciencemadness.orgresearchgate.net. The synthesis of iso-DDNP has been reported, often involving different starting materials and synthetic routes compared to the conventional synthesis of DDNP researchgate.netsciencemadness.orgresearchgate.net. For instance, the synthesis of iso-DDNP has been achieved through the diazotization of 4-amino-2,6-dinitrophenol (B106971) (isopicramic acid) sciencemadness.org. This reaction can be performed using sodium nitrite and dilute mineral acids sciencemadness.org.

Studies have compared the properties of DDNP and iso-DDNP, including their thermal stability and sensitivity researchgate.netsciencemadness.orgresearchgate.net. Research has also investigated the regioselectivity of nitration reactions in the synthesis of precursors for diazophenols researchgate.net.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs involves modifying the basic DDNP structure by introducing additional functional groups or altering the existing ones evitachem.comresearchgate.netresearchgate.netchem-soc.siresearchgate.net. This is done to explore how these structural changes affect the compounds' properties, such as their energetic performance, sensitivity, and stability.

Examples of synthesized this compound derivatives include 3-chloro-6-diazo-2,5-dinitrophenol and 3-amino-6-diazo-2,4-dinitrophenol evitachem.comresearchgate.net. The synthesis of these analogs often requires specific synthetic strategies to control the position of the substituents researchgate.net.

Research has also explored the synthesis of DDNP analogs with aromatic rings attached via a tether, aiming to investigate their optical properties and interactions chem-soc.siresearchgate.net. These studies demonstrate the versatility of synthetic chemistry in creating a range of compounds based on the this compound scaffold chem-soc.siresearchgate.net.

The synthesis of substituted diazophenols often involves multi-step procedures, including nitration, reduction of nitro groups to amino groups, and subsequent diazotization researchgate.netresearchgate.net. The specific synthetic route depends on the desired substitution pattern.

Research findings on the synthesis and properties of DDNP isomers and derivatives contribute to the broader understanding of energetic materials and the design of new compounds with improved characteristics.

Advanced Structural Characterization and Spectroscopic Analysis of Diazodinitrophenol

Molecular Architecture and Conformational Analysis of Diazodinitrophenol

Benzene (B151609) Ring Aromaticity and Substitution Patterns in this compound

The core of the DDNP molecule is a benzene ring, which provides a stable, resonant aromatic system. evitachem.comrsc.org The benzene ring in DDNP features a specific substitution pattern. It is substituted with two nitro groups (-NO₂) at positions 4 and 6, and a diazo group (-N₂⁺) at position 2. evitachem.comontosight.ai This arrangement places the nitro groups in a meta relationship to each other if considering a simple disubstituted benzene, but their positions are defined relative to the diazo and phenolate (B1203915) functionalities in the 2-diazo-4,6-dinitrobenzene-1-oxide nomenclature. The presence of substituents on the benzene ring influences its reactivity towards electrophilic substitution, with different groups having either activating or deactivating and directing effects (ortho, meta, or para) on incoming substituents. chemguideforcie.co.ukstudymind.co.ukmsu.edu In the context of DDNP's established structure, these principles help explain how such a substitution pattern is achieved during its synthesis, typically involving derivatives of phenol (B47542) with nitro groups already present. evitachem.com

Role of Nitro and Diazo Functional Groups in the Molecular Framework of this compound

The nitro (-NO₂) and diazo (-N₂⁺) functional groups are integral to the molecular framework of DDNP and significantly influence its properties, particularly its energetic characteristics. ontosight.ai Nitro groups are strongly electron-withdrawing, which contributes to the compound's explosive properties. evitachem.comontosight.ai The diazo group, characterized by a terminal nitrogen-nitrogen double or triple bond, is a key feature of diazo compounds. In DDNP, the diazo group is attached to the benzene ring at position 2. evitachem.com This group enhances the compound's reactivity and is central to its rapid decomposition mechanism, which involves the release of nitrogen gas and the formation of reactive intermediates. The combination of the electron-withdrawing nitro groups and the inherently unstable diazo group leads to DDNP's high energy density and sensitivity to stimuli like heat, friction, and shock. ontosight.ai

Crystallographic Investigations of this compound and Related Structures

Crystallographic studies, particularly using X-ray diffraction, provide detailed insights into the arrangement of DDNP molecules in the solid state, including bond lengths, angles, and intermolecular interactions. mdpi.comwikipedia.org

Single Crystal X-ray Diffraction Studies of this compound

Single crystal X-ray diffraction (SCXRD) is a primary technique for determining the atomic and molecular structure of crystalline solids. wikipedia.orglibretexts.org SCXRD studies of DDNP reveal its precise molecular geometry and the arrangement of molecules within the crystal lattice. While specific detailed crystallographic data (like unit cell parameters, space group, and atomic coordinates) for DDNP from a single definitive study were not extensively detailed in the search results, the existence of crystal structure data for DDNP in crystallographic databases is indicated. nih.gov Such studies are crucial for understanding the solid-state properties of energetic materials like DDNP. researchgate.net SCXRD has also been applied to study analogs of DDNP and related energetic compounds to understand how structural modifications affect crystal packing and properties. researchgate.netresearchgate.netresearchgate.net

Intermolecular Interactions and Crystal Packing in Solid-State this compound

The solid-state properties of DDNP are significantly influenced by the intermolecular interactions and the way molecules pack together in the crystal lattice. Crystal packing refers to the arrangement of molecules in a crystalline solid. researchgate.netresearchgate.net Intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces, play a crucial role in determining the crystal structure and its stability. researchgate.netacs.org While specific details on the intermolecular interactions and crystal packing of DDNP itself were not extensively provided, studies on similar energetic materials and substituted aromatic compounds highlight the importance of interactions involving nitro groups, diazo groups, and aromatic rings in crystal cohesion. acs.orgmdpi.com These interactions influence properties such as density, sensitivity, and thermal stability. For instance, hydrogen bonding and van der Waals interactions are known to contribute significantly to the lattice energy and packing efficiency in related energetic crystals. acs.org Understanding these interactions in DDNP is vital for predicting and explaining its solid-state behavior.

Spectroscopic Characterization of this compound

Various spectroscopic techniques are employed to characterize DDNP, providing information about its functional groups, bonding, and electronic structure. These techniques include Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). magritek.comblogspot.comlehigh.eduresearchgate.net

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, which helps identify the functional groups present. blogspot.com For DDNP, characteristic IR bands would be expected for the nitro groups (asymmetric and symmetric stretching vibrations) and the diazo group (N≡N stretching vibration), as well as vibrations associated with the substituted benzene ring and the phenolic oxygen. Studies on related nitroaromatic compounds show IR bands attributed to C-H bending vibrations of the aromatic ring, which can indicate substitution patterns. rsc.orgoregonstate.edu The stretching vibration of the -NO₂ group is typically observed in the IR spectrum. rsc.org

UV-Vis spectroscopy involves electronic transitions within the molecule upon absorption of ultraviolet or visible light. blogspot.com DDNP's conjugated system, involving the benzene ring, nitro groups, and diazo group, leads to absorption in the UV-Vis region. rsc.org UV-Vis spectra can provide information about the extent of conjugation and electronic transitions, which are relevant to the molecule's stability and color. rsc.org

NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the hydrogen and carbon atoms in the molecule, respectively, including their chemical environment and connectivity. magritek.comblogspot.comlehigh.edu This technique is invaluable for confirming the molecular structure and purity of DDNP. magritek.com

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its fragmentation pattern, which helps in identifying structural fragments. blogspot.comlehigh.edu The mass spectrum of DDNP would show a molecular ion peak corresponding to its molecular weight (approximately 210.11 g/mol ) and fragment ions resulting from the dissociation of the molecule. evitachem.comuni.lu

While specific detailed spectroscopic data (e.g., precise peak positions and assignments for DDNP from dedicated studies) were not extensively found in the provided search results, the application of these techniques is standard for the characterization of organic compounds like DDNP. blogspot.comlehigh.eduresearchgate.net For instance, UV-Vis and FTIR (Fourier-Transform Infrared) analyses have been used to detect variations in the functional groups and structure of DDNP during degradation processes. rsc.org

Data Tables

| Property | Value | Source |

| Molecular Formula | C₆H₂N₄O₅ | evitachem.com |

| Molecular Weight | ~210.11 g/mol | evitachem.com |

| Appearance | Yellow crystalline solid (pure) | wikipedia.org |

| Color (impure) | Dark yellow, green, dark brown | wikipedia.orgwikiwand.com |

| PubChem CID | 5463880, 136170936 | uni.luwikipedia.orgwmcloud.org |

| CAS Number | 4682-03-5 | evitachem.comwikiwand.comwmcloud.org |

| IUPAC Name | 2-diazonio-4,6-dinitrophenolate or 6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one | taylorandfrancis.comevitachem.comnih.gov |

Detailed Research Findings

Research on DDNP and related compounds highlights the critical role of its functional groups and molecular architecture in determining its properties. The electron-withdrawing nature of the nitro groups and the inherent instability of the diazo group are key contributors to its energetic characteristics. evitachem.comontosight.ai Crystallographic studies, although not extensively detailed for DDNP itself in the provided results, are essential for understanding how these molecules pack in the solid state and how intermolecular interactions influence bulk properties like density and sensitivity. researchgate.netacs.orgmdpi.com Spectroscopic methods confirm the presence of the characteristic functional groups and provide insights into the electronic structure and bonding, which are fundamental to understanding DDNP's behavior. rsc.orgblogspot.comlehigh.edu

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in organic compounds like this compound. By measuring the vibrations of chemical bonds, IR spectroscopy provides a unique spectral fingerprint that can be used to confirm the presence of characteristic functional groups such as nitro groups, the diazo group, and the phenolic hydroxyl group (or its corresponding oxide form in the case of DDNP's quinoid structure) libretexts.orgyoutube.cominstanano.comlibretexts.org.

For nitro compounds, asymmetric and symmetric N-O stretching vibrations are typically observed in specific wavenumber ranges. The asymmetric stretch usually appears between 1550 and 1475 cm⁻¹, while the symmetric stretch is found between 1360 and 1290 cm⁻¹ when the nitro group is attached to an aromatic ring orgchemboulder.com. The presence of these bands in the IR spectrum of DDNP would indicate the existence of the two nitro groups.

While specific IR spectral data for DDNP were not detailed in the provided information, the general principles of IR spectroscopy dictate that characteristic absorption bands would also be expected for the diazo group (-N₂⁺) and the carbon-oxygen bond associated with the phenolic part of the molecule. The diazo group's stretching vibration typically occurs in the triple bond region of the spectrum, although its exact position can be influenced by the surrounding chemical structure. Analysis of the complete IR spectrum allows for the identification and confirmation of the key functional groups that define this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of molecular structures, providing information about the connectivity and environment of atoms within a molecule nih.govrsc.orgresearchgate.net. For this compound, both ¹H and ¹³C NMR spectroscopy can provide insights into its structure.

¹H NMR spectroscopy can reveal the different types of hydrogen atoms and their positions within the molecule based on their chemical shifts and coupling patterns. Given the structure of DDNP with hydrogen atoms on the aromatic ring, the ¹H NMR spectrum would show signals corresponding to these protons, with their multiplicity and chemical shifts influenced by the electron-withdrawing nitro groups and the diazo-quinone structure. One study mentioned the use of ¹H NMR spectroscopy to investigate the stability of this compound in the solid phase, indicating its applicability to DDNP analysis researchgate.net.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring and the carbon attached to the diazo group would be characteristic of their electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further help in identifying the types of carbon atoms (e.g., CH, CH₂, CH₃, or quaternary carbons).

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), can provide crucial connectivity information. COSY reveals correlations between coupled protons, while HMBC shows correlations between protons and carbons separated by multiple bonds, aiding in the assignment of signals and confirmation of the molecular structure nih.gov.

While specific NMR spectral data for DDNP were not extensively provided, the application of these standard NMR techniques would be essential for a complete structural assignment and verification of this compound. Advanced techniques like Dynamic Nuclear Polarization (DNP) could potentially be used to enhance the sensitivity of NMR experiments, which can be particularly useful for analyzing solid samples or samples with low concentrations nih.govresearchgate.netresearchgate.netresearcher.life.

Mass Spectrometry (MS) and Chromatography (HPLC, UHPLC-ESI-MS/MS) for Purity and Degradation Product Analysis of this compound

Mass Spectrometry (MS), often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is indispensable for assessing the purity of this compound and identifying its degradation products researchgate.netrsc.orgrsc.orgresearchgate.netkcl.ac.uk. HPLC and UHPLC are used to separate DDNP from impurities and degradation products based on their differential interactions with a stationary phase researchgate.netrsc.orgresearchgate.net. The separated components are then introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z) and provides information about their molecular weight and fragmentation patterns.

Electrospray Ionization tandem Mass Spectrometry (ESI-MS/MS) is a particularly powerful technique for the characterization of DDNP and its degradation products researchgate.netrsc.orgrsc.orgresearchgate.net. ESI is a soft ionization method suitable for polar and thermally labile compounds, producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) rsc.org. Tandem MS (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing structural information.

Studies have utilized UHPLC-ESI-MS/MS to characterize the degradation products of DDNP subjected to forced degradation under various conditions, including thermal, oxidative, and photolytic stress researchgate.netrsc.orgrsc.orgresearchgate.net. These studies identified three degradation products researchgate.netrsc.orgrsc.orgresearchgate.net.

The product ion spectra of DDNP itself have been analyzed using UHPLC-ESI-MS/MS in both positive and negative ion modes rsc.org. In positive mode, a protonated precursor ion [M + H]⁺ is observed at m/z 211 rsc.org. Fragmentation of this ion yields characteristic product ions, such as those at m/z 182.9 (corresponding to [M + H–2N]⁺), m/z 165.8 (corresponding to [M + H–2N–OH]⁺), and m/z 122.8 (corresponding to [M + H–2N–2NO]⁺) rsc.org. Interestingly, the same m/z values were observed in both positive and negative spectra for DDNP rsc.org.

HPLC methods with UV detection have also been developed and validated for the simultaneous determination of DDNP and its degradation products, demonstrating good chromatographic parameters, accuracy, and precision researchgate.netrsc.orgrsc.orgresearchgate.net.

Table 1 summarizes some of the mass spectral data reported for DDNP:

| Ion Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragment Composition |

| Positive | 211 ([M + H]⁺) | 182.9, 165.8, 122.8 | [M + H–2N]⁺, [M + H–2N–OH]⁺, [M + H–2N–2NO]⁺ rsc.org |

| Negative | Not specified | Same m/z values as positive | - rsc.org |

Table 1: Selected Mass Spectral Data for this compound

These chromatographic and mass spectrometric techniques are vital for quality control, stability studies, and identifying the transformation products of this compound.

Scanning Electron Microscopy (SEM) for Particle Morphology Analysis of this compound

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology and particle size of materials nist.govresearchgate.netutexas.edunih.gov. For this compound, SEM analysis is important because the physical characteristics of its particles, such as size, shape, and surface texture, can significantly influence its properties, including its sensitivity and performance as an explosive sciencemadness.org.

SEM provides high-resolution images of the sample surface by scanning it with a focused beam of electrons nist.govnih.gov. The interaction of the electrons with the sample produces various signals, which are then used to create an image nist.gov. This allows for detailed visualization of individual particles and their arrangement.

Studies on DDNP have utilized SEM to analyze the morphology of particles produced by different synthesis methods sciencemadness.org. For instance, a modified synthesis method has been shown to yield spherical DDNP particles with smooth surfaces and a larger average particle size (350 µm) compared to the needle-shaped particles (150 µm) obtained from a traditional method sciencemadness.org. SEM images can visually demonstrate these differences in particle morphology sciencemadness.org.

Analyzing SEM images allows for the determination of particle size distribution, observation of crystal habits (e.g., spherical, needle-shaped, cuneiform), and assessment of surface features such as roughness or the presence of defects utexas.edusciencemadness.org. This morphological characterization is crucial for understanding the bulk properties of DDNP and optimizing its synthesis and handling for specific applications.

Table 2 presents a comparison of particle morphology based on different synthesis methods as observed by SEM:

| Synthesis Method | Particle Morphology | Average Particle Size (d₅₀) | Surface Texture |

| Modified Method | Spherical | 350 µm | Smooth |

| Traditional Method | Needle-shaped | 150 µm | Loose |

Table 2: Comparison of DDNP Particle Morphology by SEM sciencemadness.org

Theoretical and Computational Studies of Diazodinitrophenol

Quantum Chemical Approaches to Diazodinitrophenol Structure and Bonding

Quantum chemical methods are fundamental tools for investigating the electronic structure and bonding within molecules. For DDNP, these approaches help elucidate its unique structural features and the nature of the chemical bonds that contribute to its stability and reactivity.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties of this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. openreview.net DFT calculations are frequently applied to DDNP to determine its most stable geometrical arrangement through a process known as geometrical optimization. atomistica.online Geometrical optimization involves iteratively adjusting the atomic positions to find the lowest energy structure. atomistica.online Studies have employed DFT at various levels of theory, such as B3LYP/6-311++G** and UMPW1PW91/6-31G(d, p), to optimize the geometry of DDNP and its isomers. nih.govresearchgate.netsciencemadness.org These calculations can provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecular structure. acs.org

Beyond geometry, DFT is also used to investigate the electronic properties of DDNP. This includes calculating the total energy, analyzing the distribution of electron density, and determining molecular orbitals. openreview.netacs.org For instance, DFT studies have explored the electronic structure of DDNP in both gaseous tautomers and its bulk state. worldscientific.com These investigations can reveal how electron distribution influences the stability and reactivity of different parts of the molecule, such as the diazo and nitro groups.

Molecular Orbital (MO) and Natural Bond Orbital (NBO) Analyses of this compound

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals that spread over the entire molecule. Analyses of MOs, particularly the frontier molecular orbitals (HOMO and LUMO), can provide insights into a molecule's reactivity and stability. uni-muenchen.de For energetic materials, the energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often correlated with sensitivity; a smaller gap can indicate higher sensitivity. researchgate.net

Natural Bond Orbital (NBO) analysis is a method used to describe the bonding in molecules in terms of localized two-center, two-electron bonds and lone pairs, as well as delocalization effects. rsc.org NBO analysis can provide a picture of the bonding that is closer to the classical Lewis structure representation while also quantifying deviations from this idealized picture through the analysis of occupancies in non-Lewis orbitals. rsc.org Studies on DDNP have utilized NBO analysis to understand the nature of its bonds and charge distribution. researchgate.netresearchgate.net For example, NBO analysis can help determine the polarity of bonds and the extent of electron delocalization, which are relevant to understanding the molecule's stability and potential decomposition pathways. researchgate.netrsc.org

Valence Bond (VB) Theory Applications for Describing Bonding in this compound

Valence Bond (VB) theory offers an alternative perspective on chemical bonding, focusing on the formation of bonds through the overlap of atomic orbitals. While often considered more complex for larger molecules compared to MO theory, VB theory can provide intuitive insights into bonding, resonance, and electron correlation. Qualitative VB theory has been used in conjunction with MO and NBO analyses to describe the bonding in DDNP. sciencemadness.orgresearchgate.net This approach can help generate resonance structures that are in better agreement with computed and experimentally observed geometries, providing a more complete picture of the bonding situation in DDNP. sciencemadness.orgresearchgate.net

Computational Prediction of Energetic and Stability Parameters for this compound and Derivatives

Computational methods are extensively used to predict key energetic and stability parameters of explosive materials like DDNP and its derivatives. These predictions are valuable for assessing their potential performance and safety characteristics without the need for extensive experimental synthesis and testing in the initial stages.

Calculation of Heats of Formation and Detonation Properties (Velocity, Pressure) of this compound

The heat of formation (HOF) is a fundamental thermodynamic property that indicates the energy stored within a compound. A higher positive heat of formation generally suggests a higher energy content and potentially greater explosive power. nih.govdokumen.pub Computational methods, such as those based on atomization schemes or isodesmic reactions, are employed to calculate the heats of formation for DDNP and its derivatives. nih.govresearchgate.netnih.gov

Detonation properties, specifically detonation velocity (D) and detonation pressure (P), are critical performance indicators for energetic materials. Detonation velocity is the speed at which the detonation wave propagates through the explosive, while detonation pressure is the pressure exerted by the detonation products. wikipedia.org These properties can be computationally predicted using various methods and software packages, such as the Kamlet-Jacobs equations or the EXPLO5 program, which utilize calculated heats of formation and estimated densities. researchgate.netnih.govwikipedia.orgresearchgate.net Theoretical studies have estimated the detonation velocity of DDNP to be around 6900 m/s to 7100 m/s at specific densities. wikipedia.orgresearchgate.net Computational studies on DDNP derivatives have also predicted their detonation properties to evaluate their potential as superior propellants or explosives. nih.govresearchgate.net

Evaluation of Bond Dissociation Enthalpies (BDEs) as Sensitivity Indicators for this compound

Sensitivity to external stimuli such as impact, friction, or heat is a critical safety characteristic of energetic materials. Computational methods can provide insights into the likely initiation mechanisms and relative sensitivities by evaluating parameters like bond dissociation enthalpies (BDEs). nih.govresearchgate.netsemanticscholar.org BDE is the energy required to break a specific chemical bond. Lower BDEs for certain bonds within a molecule can indicate potential "trigger bonds" that are more likely to break under stress, leading to the initiation of decomposition and detonation. nih.gov

Studies on DDNP and its derivatives have used BDE calculations to assess their sensitivity. nih.govresearchgate.netsemanticscholar.org For example, the C-NO₂ bond has been identified as a potential trigger bond during the thermolysis of DDNP and its derivatives, except for certain substituted compounds. nih.gov By calculating and comparing the BDEs of different bonds within DDNP and its structural variants, researchers can gain a theoretical understanding of their relative sensitivities to initiation. nih.govresearchgate.netsemanticscholar.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5463880 nih.govnih.govwikipedia.orgwmcloud.org |

Interactive Data Tables

Based on the search results, here are some data points related to computational predictions:

Molecular Surface Electrostatic Potential Analysis and Charge Imbalance in this compound

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of molecules in three dimensions. libretexts.orgmdpi.com It helps in identifying electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions and reactivity. mdpi.commdpi.com In the context of energetic materials, MESP can provide insights into the sensitivity and initiation mechanisms. researchgate.netresearchgate.netacs.org Studies on DDNP and its derivatives using electrostatic potential analysis have shown that electron-withdrawing substituents can lead to a more anomalous charge imbalance. researchgate.netresearchgate.net This charge imbalance may influence the strength of chemical bonds, particularly the "trigger bond" responsible for initiating decomposition. researchgate.netresearchgate.net MESP topology parameters, such as spatial minimum (Vmin) and MESP at nuclei (Vn), offer a quantitative understanding of these charge distributions. chemrxiv.org

Modeling of Reaction Pathways and Decomposition Mechanisms of this compound

Modeling reaction pathways and decomposition mechanisms of DDNP is essential for understanding its explosive behavior and predicting its stability under various conditions. Computational methods, including DFT and molecular dynamics (MD) simulations, are employed to investigate these processes. earthlinepublishers.comresearchgate.netnih.govresearchgate.net The decomposition of DDNP primarily involves the rapid breakdown of the diazo group, leading to the release of nitrogen gas and the formation of highly reactive intermediates. These intermediates can subsequently undergo further reactions, resulting in explosive decomposition.

Theoretical Investigation of Thermolysis Processes of this compound

Theoretical investigations of the thermolysis (thermal decomposition) processes of DDNP aim to understand how heat initiates its breakdown. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) is an experimental technique used to study the thermal stability and energetic yield of decomposition, and computational methods complement these studies by providing molecular-level insights. acs.org Theoretical calculations, such as those based on DFT, can investigate bond dissociation energies (BDEs) to identify the weakest bonds that are likely to break first upon heating, acting as trigger bonds. researchgate.netresearchgate.net Studies have suggested that the C-NO₂ bond might act as a trigger bond in DDNP derivatives. researchgate.net

Mechanisms of Initiation of this compound at the Molecular Level

Understanding the mechanisms of initiation at the molecular level is crucial for predicting and controlling the sensitivity of DDNP to various stimuli like shock, friction, and heat. earthlinepublishers.comnih.govnih.gov While predicting sensitivity solely through theoretical means remains a complex challenge, computational studies provide valuable insights into the initial steps of decomposition. acs.orgnih.gov The mechanism of action involves the rapid decomposition initiated at the diazo moiety and nitro groups, facilitating fast decomposition. Theoretical calculations, such as those examining bond dissociation energies and molecular orbital studies, help in identifying the bonds most susceptible to cleavage under external stimuli. worldscientific.comearthlinepublishers.comresearchgate.net The C-N bonds (both C-Nitro and C-Diazo) have been identified as potentially initiating bonds during the detonation process due to their relatively low bond populations. worldscientific.com

Computational Design and Screening of Novel this compound-based Energetic Materials

Computational design and screening approaches are increasingly utilized to discover and develop novel energetic materials with tailored characteristics, including derivatives of DDNP. earthlinepublishers.comresearchgate.netacs.orgresearchgate.netnih.govuni.lursc.orgresearchgate.netresearchgate.netacs.orgresearchgate.net These methods allow for the prediction of properties such as density, heat of formation, detonation velocity, and sensitivity before experimental synthesis, significantly accelerating the research and development process. researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net The "materials genome approach," which involves systematic data production, organization, and sharing combined with modeling and data science tools, is being applied to the design of energetic materials. acs.org

Design of Isomeric and Substituted this compound Derivatives with Tailored Characteristics

The design of isomeric and substituted DDNP derivatives focuses on modifying the molecular structure to achieve desired energetic properties and reduced sensitivity. researchgate.netacs.orgnih.govrsc.orgevitachem.com Density functional theory (DFT) is a key computational tool used to analyze the energetic properties and stability of different isomers and derivatives. earthlinepublishers.comsemanticscholar.orgresearchgate.netacs.orgnih.govrsc.orgevitachem.com By introducing different substituents or altering their positions on the benzene (B151609) ring, researchers can computationally explore the impact on properties such as thermal stability, detonation performance, and sensitivity to initiation. researchgate.netresearchgate.netresearchgate.netrsc.org For instance, the incorporation of azido (B1232118) and nitro groups has been investigated to balance detonation properties. rsc.org Computational studies can predict how these structural modifications affect bond strengths, charge distribution, and decomposition pathways, guiding the synthesis of new energetic materials with tailored characteristics. researchgate.netresearchgate.netresearchgate.net

Materials Genome Approach for High-Energy Density Materials Research Incorporating this compound Characteristics

The Materials Genome Initiative (MGI), launched in 2011, aims to accelerate the discovery, development, manufacture, and deployment of advanced materials by integrating computational, experimental, and data-driven approaches. numberanalytics.comresearchgate.netengineering.org.cn This paradigm shift moves away from traditional trial-and-error methods towards a more predictive and data-intensive approach. engineering.org.cn The MGI framework is particularly relevant to the field of high-energy density materials (HEDMs), where the design of new materials with improved performance and safety characteristics is a critical challenge. researchgate.netnih.gov

Within the MGI framework, computational methods play a crucial role in predicting material properties and guiding experimental synthesis. engineering.org.cnmgi.gov Techniques such as Density Functional Theory (DFT) are widely used to study the electronic structure, stability, and predicted properties of energetic molecules. worldscientific.comresearchgate.netearthlinepublishers.com High-throughput computational screening, which involves rapidly evaluating large numbers of candidate materials using computational tools, is a key component of the materials genome approach for identifying promising HEDMs. rsc.orgacs.orgrsc.orgresearchgate.net

This compound (DDNP), as a known primary explosive, serves as a relevant compound in the context of theoretical and computational studies within HEDM research. Computational investigations using DFT have been applied to study the tautomers and crystal structure of DDNP. worldscientific.comearthlinepublishers.com These studies can provide insights into the molecular and electronic structure of DDNP, which are crucial for understanding its explosive properties. For instance, DFT calculations have been used to examine the relative stability of different tautomeric forms of DDNP and to analyze its band structure and density of states. worldscientific.com Such computational analyses can help identify key structural features and bonding characteristics that contribute to DDNP's sensitivity and detonation behavior. worldscientific.com

The characteristics of DDNP, such as the presence of diazo and nitro groups and its specific molecular architecture, can be incorporated into computational design strategies for new energetic materials. By understanding the relationship between the molecular structure and properties of DDNP through theoretical studies, researchers can use this knowledge to inform the design of novel compounds with desired performance attributes. For example, computational screening efforts for new energetic materials often involve evaluating properties like density, heat of formation, detonation velocity, and sensitivity, which are directly related to the characteristics observed in compounds like DDNP. rsc.orgresearchgate.net

The materials genome approach, by combining computational predictions, high-throughput screening, and experimental validation, aims to accelerate the discovery and optimization of HEDMs. engineering.org.cnnih.gov While specific detailed research findings directly applying the materials genome approach with a primary focus solely on incorporating DDNP characteristics into the design of new materials were not extensively detailed in the search results, the principles of the MGI, including computational screening and the study of existing energetic compounds like DDNP using theoretical methods, are foundational to this type of research. Studies on DDNP's tautomers and electronic structure using DFT exemplify the theoretical work that underpins the computational pillars of the MGI in the context of energetic materials. worldscientific.comearthlinepublishers.com

Data tables summarizing computational results for DDNP or similar compounds are often generated in these studies. For instance, computational studies on DDNP isomers have reported relative energies and other quantum chemical properties calculated using DFT. earthlinepublishers.comsciencemadness.org While a specific comprehensive data table directly linking DDNP characteristics to a materials genome high-throughput screening output for new materials was not found, the type of data generated in computational studies of DDNP's properties is the kind of input used in larger materials genome initiatives for HEDMs.

An example of computational data from a study on DDNP isomers using DFT is shown below, illustrating the type of theoretical findings that contribute to the understanding of energetic compounds within a computational framework. sciencemadness.org

| Isomer | Level of Theory | Energy (a.u.) | Relative Energy (kJ/mol) | Zero Point Energy (kJ/mol) |

| Diazo Isomer I | UHF/6-31G(d,p) | -820.166891 | 0.0 | 258.3 |

| Cyclic Isomer II | UHF/6-31G(d,p) | -820.165534 | 3.8 | 267.5 |

| Diazo Isomer I | UMPW1PW91/6-31G(d,p) | -824.487132 | - | - |

| Cyclic Isomer II | UMPW1PW91/6-31G(d,p) | -824.496828 | - | - |

Note: Data extracted from a computational study on DDNP isomers. sciencemadness.org

This table shows calculated energies and zero point energies for two possible isomers of DDNP, providing theoretical data on their relative stabilities. Such data is fundamental in understanding the potential reaction pathways and stability of energetic molecules.

The integration of computational studies on existing energetic materials like DDNP with high-throughput screening and data informatics within the MGI framework holds promise for accelerating the design and discovery of next-generation HEDMs with tailored properties. nih.govrsc.orgacs.org

Chemical Reactivity and Decomposition Mechanisms of Diazodinitrophenol

Fundamental Chemical Reactions of Diazodinitrophenol

This compound participates in several chemical reactions due to its reactive functional groups, including oxidation, reduction, and substitution reactions. evitachem.com These reactions are important for both synthetic applications and understanding the compound's behavior under various conditions. evitachem.com

Oxidation Pathways and Products of this compound

DDNP can be oxidized by strong oxidizing agents, leading to the formation of nitrogen oxides and other by-products. evitachem.com Studies on the degradation of nitroaromatic explosives suggest that oxidation pathways can lead to products like 1,3-dinitrobenzene (B52904) (DNB) from related compounds like dinitrotoluenes (DNTs). researchgate.net While specific oxidation products of DDNP are not extensively detailed in the provided results, the presence of nitro and diazo groups indicates potential for complex oxidation pathways involving the release of nitrogen and transformation of the aromatic ring.

Reduction Reactions and Derivative Formation from this compound

Under reducing conditions, DDNP can be converted into amines or other derivatives. evitachem.com The reduction of nitro compounds, such as nitrophenols, to aminophenols is a known process that involves the conversion of the nitro group (-NO₂) into an amino group (-NH₂). researchgate.net This suggests that reduction of DDNP could potentially yield amino-substituted nitrophenol derivatives. Picramic acid (2-amino-4,6-dinitrophenol) is a precursor in the synthesis of DDNP, suggesting a relationship through reduction/oxidation processes. wikipedia.orgmdpi.com

Substitution Reactions and Associated Products of this compound

This compound can undergo substitution reactions. For example, it reacts with sodium azide (B81097) to form sodium salt derivatives while liberating nitrogen gas. evitachem.com This reaction leads to the formation of the sodium salt of 2-azido-4,6-dinitrophenol (B14691672). Diazonium salts, in general, can undergo various substitution reactions where the diazo group is replaced by other functional groups, often catalyzed by copper salts (Sandmeyer reactions) or through other mechanisms. masterorganicchemistry.com

Mechanistic Studies of this compound Decomposition

The mechanism of action for this compound primarily involves the rapid decomposition of the diazo group, leading to the release of nitrogen gas and the formation of highly reactive intermediates. The nitro groups also facilitate rapid decomposition. noaa.govnih.gov

Initial Decomposition Steps and Reactive Intermediates of this compound

The decomposition of diazo compounds typically involves the dissociation of the diazo group to form nitrogen gas (N₂) and a highly reactive carbene or aryl radical intermediate. masterorganicchemistry.comacs.orgnih.gov For DDNP, the rapid decomposition of the diazo group is a key initial step. These reactive intermediates can further react, leading to explosive decomposition. Studies on the thermal decomposition of related diazo compounds show a clear exothermic decomposition corresponding to the dissociation of the diazo group and formation of N₂ gas. acs.orgnih.gov

Factors Influencing Decomposition Pathways of this compound (e.g., temperature, light)

DDNP is relatively stable under normal conditions but can degrade under heat or light exposure. evitachem.comresearchgate.net Thermal decomposition is a critical factor. The thermal decomposition profile of spherical DDNP shows an exothermic decomposition in the temperature range of 161.2–188.5 °C, with a peak decomposition temperature at 173.1 °C at a heating rate of 10 °C/min. sciencemadness.org The activation energy for the thermal decomposition of spherical DDNP has been calculated to be 179 kJ/mol using the Kissinger method. sciencemadness.org DDNP has lower thermal decomposition temperature compared to lead styphnate but exhibits excellent thermal stability for long-term storage below 60 °C. sciencemadness.org

Light exposure, particularly sunlight, significantly influences the decomposition of DDNP, as it is known to be photosensitive. nih.gov This photo-induced decomposition can cause continuous changes in the material and negatively affect its initiating efficiency. nih.gov Oxidative and photolytic decomposition of DDNP have been shown to result in degradation products. researchgate.net

Thermal Decomposition Data for Spherical DDNP sciencemadness.org

| Heating Rate (°C/min) | Exothermic Decomposition Range (°C) | Peak Decomposition Temperature (Tmax, °C) | Heat Output (J/g) |

| 5 | Not specified | 167.7 | 1597 |

| 10 | 161.2–188.5 | 173.1 | 1671 |

| 15 | Not specified | 180.5 | 1713 |

Activation Energy of Thermal Decomposition (Spherical DDNP) sciencemadness.org

| Method | Activation Energy (kJ/mol) |

| Kissinger | 179 |

This compound is also sensitive to shock and friction, which can initiate its decomposition. noaa.gov The sensitivity to impact and friction is generally lower than that of mercury fulminate (B1208216) but comparable to or less than that of lead azide. wikipedia.orgwikiwand.comtaylorandfrancis.com

Role of Functional Groups in this compound Decomposition Initiation

The diazo (-N₂⁺) and nitro (-NO₂) groups are the primary functional groups responsible for initiating the decomposition of DDNP. evitachem.com The diazo group is particularly prone to rapid decomposition, releasing nitrogen gas. The presence of nitro groups, which are electron-withdrawing, also contributes to the compound's explosive properties. evitachem.com Studies indicate that the nitro groups and the diazo moiety facilitate rapid decomposition.

Thermal Decomposition Kinetics and Energetics of this compound

The thermal decomposition of DDNP is an exothermic process. researchgate.netsciencemadness.org Its thermal stability and decomposition kinetics have been investigated using various thermoanalytical techniques. researchgate.netresearchgate.netunipd.itinfona.pl

Thermal Decomposition Kinetics and Energetics of this compound

Thermoanalytical Investigations (e.g., DSC, TG) of this compound

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are commonly used to study the thermal decomposition of DDNP. researchgate.netitmo.bynih.gov DSC curves of DDNP typically show a sharp exothermic peak corresponding to its decomposition. researchgate.netsciencemadness.org For spherical DDNP, this exothermic decomposition occurs in the temperature range of 161.2–188.5 °C, with a peak decomposition temperature (Tmax) around 173.1 °C at a heating rate of 10 °C/min. sciencemadness.org At heating rates of 5 and 15 °C/min, the Tmax values were found to be 167.7 and 180.5 °C, respectively. sciencemadness.org The heat output for spherical DDNP at a heating rate of 10 °C/min was measured to be 1671 J/g. sciencemadness.org

TG analysis can reveal mass loss during decomposition. For some diazo compounds, TGA shows a sharp mass loss corresponding to the dissociation of the diazo group and the release of N₂ gas. nih.govacs.org The molecular mass of N₂ is approximately 14.73% of the molecular mass of a typical diazo compound (e.g., ethyl (phenyl)diazoacetate), and a corresponding mass loss is observed in TGA. nih.govacs.org While specific TG data for DDNP's mass loss profile wasn't detailed in the provided snippets, TG analysis is a standard method for assessing the thermal decomposition of such compounds. researchgate.netitmo.by

| Property | Value | Conditions (if specified) | Source |

| DSC Exothermic Decomposition Range (Spherical DDNP) | 161.2–188.5 °C | Heating rate not specified | researchgate.netsciencemadness.org |

| Peak Decomposition Temperature (Tmax) | 173.1 °C | Heating rate: 10 °C/min | sciencemadness.org |

| Peak Decomposition Temperature (Tmax) | 167.7 °C | Heating rate: 5 °C/min | sciencemadness.org |

| Peak Decomposition Temperature (Tmax) | 180.5 °C | Heating rate: 15 °C/min | sciencemadness.org |

| Heat Output (Spherical DDNP) | 1671 J/g | Heating rate: 10 °C/min | sciencemadness.org |

| Heat Output (Spherical DDNP) | 1597 J/g | Heating rate: 5 °C/min | sciencemadness.org |

| Heat Output (Spherical DDNP) | 1713 J/g | Heating rate: 15 °C/min | sciencemadness.org |

| Onset Temperature (DDNP) | 157.0 °C | Not specified | researchgate.net |

Kinetic Modeling of this compound Decomposition Processes

Kinetic parameters of thermal decomposition, such as activation energy (Ea) and pre-exponential factor (A), can be calculated from DSC and TG data using various methods, including the Kissinger and Flynn-Wall-Ozawa methods. researchgate.netinfona.plnih.gov For spherical DDNP, the activation energy calculated by the Kissinger method was found to be 179 kJ/mol. sciencemadness.org Kinetic modeling helps in predicting the rate of decomposition at different temperatures and assessing the thermal stability for storage and handling. akts.comresearchgate.net The stability of DDNP in the solid phase has been investigated, showing it is stable for long periods at temperatures below 60°C. researchgate.net A kinetic relation has been developed to calculate the degree of reaction at given storage temperatures and times. researchgate.net

Diazodinitrophenol in Energetic Materials Science

Classification and Role of Diazodinitrophenol as a Primary Explosive

This compound (DDNP), with the chemical formula C₆H₂N₄O₅, is classified as a primary explosive. taylorandfrancis.com Primary explosives are a class of sensitive energetic materials that can be readily detonated by a small external stimulus such as flame, heat, impact, friction, or electric spark. nih.govrsc.org Their primary function is not to act as the main charge in an explosive device, but rather to generate a powerful shockwave sufficient to initiate the detonation of less sensitive, more powerful secondary explosives, such as RDX or HMX. evitachem.comnih.gov